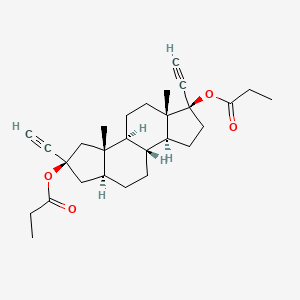
Anordrin
説明
アノードリンは、2α,17α-ジエチニル-A-ノル-5α-アンドロスタン-2β,17β-ジオールジプロピオネートとしても知られており、合成のステロイド選択的エストロゲン受容体モジュレーター(SERM)です。中国では主に緊急避妊薬として使用されています。 アノードリンは、弱エストロゲン作用と抗エストロゲン作用の両方を持っており、中国で最も一般的に使用されている緊急避妊薬です .
2. 製法
合成経路と反応条件: アノードリンは、ステロイド前駆体から始まる一連の化学反応によって合成されます。 反応条件には、通常、強塩基と保護基の使用が含まれ、目的の位置での選択的な反応が保証されます .
工業生産方法: アノードリンの工業生産には、収率と純度を最大にするために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、再結晶やクロマトグラフィーなどの複数の精製手順が含まれ、最終製品が医薬品基準を満たすことが保証されます .
反応の種類:
酸化: アノードリンは、特にエチニル基で酸化反応を起こす可能性があり、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、エチニル基をエチル基に変換することができ、化合物の活性を変化させます。
置換: アノードリンは、ステロイド骨格上の官能基が他の基と置換される置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が、制御された条件下で使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、アノードリンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれ異なる生物学的活性を示します .
4. 科学研究への応用
アノードリンは、幅広い科学研究への応用を持っています。
化学: ステロイド選択的エストロゲン受容体モジュレーターの挙動を研究するためのモデル化合物として使用されます。
生物学: 生殖生物学とホルモン調節への影響について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: Anordrin is synthesized through a series of chemical reactions starting from steroidal precursorsThe reaction conditions typically involve the use of strong bases and protective groups to ensure selective reactions at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups, altering the compound’s activity.
Substitution: this compound can participate in substitution reactions, where functional groups on the steroid backbone are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
科学的研究の応用
Anordrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of steroidal selective estrogen receptor modulators.
Biology: Investigated for its effects on reproductive biology and hormone regulation.
Medicine: Primarily used as an emergency contraceptive.
Industry: Utilized in the development of new contraceptive formulations and hormone therapies.
作用機序
アノードリンは、エストロゲン受容体に結合することによって作用し、組織の種類に応じてアゴニストとアンタゴニストの両方として作用します。アンドロゲン受容体やプロゲステロン受容体には結合しません。動物では、アノードリンは抗性腺刺激ホルモン作用を示し、精子形成を阻害し、生殖器官の萎縮を引き起こします。その活性代謝物であるアノードリルは、同様の、しかしより強力なエストロゲン作用を示します。 アノードリンの堕胎作用は、エストラジオールの補充によって阻害されるため、抗エストロゲンとして作用することが示されています .
類似化合物:
タモキシフェン: 乳がんの治療に使用される別の選択的エストロゲン受容体モジュレーター。タモキシフェンはアノードリンとは異なり、中国以外でも広く使用されています。
ラロキシフェン: 骨粗鬆症の治療と乳がんの予防に使用されます。アノードリンとは異なる副作用プロファイルを持っています。
クロミフェン: 女性の不妊症の治療に使用されます。アノードリンと同様に、エストロゲン作用と抗エストロゲン作用の両方を持っています。
アノードリンの独自性: アノードリンは、組織に応じてエストロゲン受容体のアゴニストとアンタゴニストの両方として作用する、二重の活性を持つ点が特徴です。 中国では主に緊急避妊薬として使用され、他の薬剤の有効性を変化させることなく副作用を軽減できるという能力は、アノードリンを他の選択的エストロゲン受容体モジュレーターとは異なる存在にしています .
類似化合物との比較
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment. Unlike Anordrin, Tamoxifen is widely used outside China.
Raloxifene: Used for osteoporosis treatment and breast cancer prevention. It has a different side effect profile compared to this compound.
Clomiphene: Used to treat infertility in women. It has both estrogenic and antiestrogenic effects similar to this compound.
Uniqueness of this compound: this compound is unique in its dual activity as both an estrogen receptor agonist and antagonist, depending on the tissue. Its primary use as an emergency contraceptive in China and its ability to mitigate side effects of other drugs without altering their efficacy sets it apart from other selective estrogen receptor modulators .
特性
IUPAC Name |
[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECSYBNZHIVHW-LKADTRSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872682 | |
| Record name | Anordrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56470-64-5 | |
| Record name | Anordrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56470-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anordrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anordrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANORDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



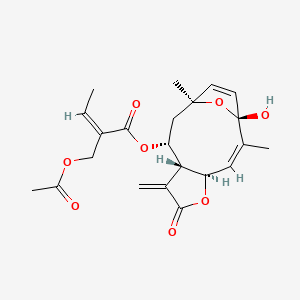

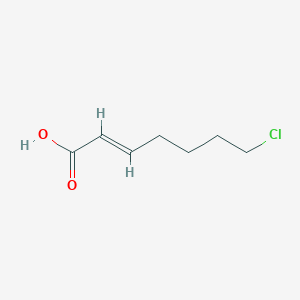
![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)
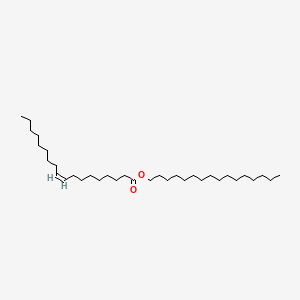
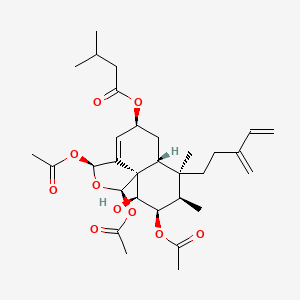

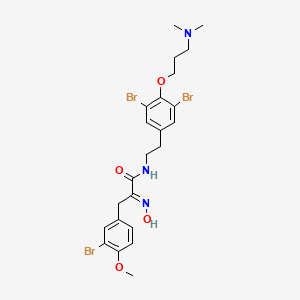
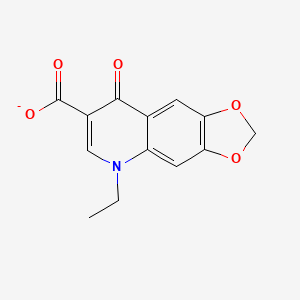

![5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1232653.png)
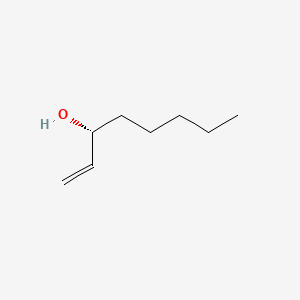
![5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE](/img/structure/B1232655.png)
